Thiophene vs. Furan Heteroatom Differentiation
N-Cinnamyl-N-(2-thienylmethyl)amine (C14H15NS, MW 229.34 g/mol) is differentiated from its closest oxygen heterocycle analog, N-cinnamyl-N-(2-furylmethyl)amine (C14H15NO, MW 213.27 g/mol), by the substitution of sulfur for oxygen in the five-membered heteroaromatic ring . This single-atom change increases the molecular weight by 16.07 g/mol (7.5%) and replacement of oxygen (H-bond acceptor) with sulfur (weak H-bond acceptor, greater polarizability) alters the predicted logP, typically increasing lipophilicity by approximately 0.5–1.0 log units based on heterocycle substitution rules [1].
| Evidence Dimension | Molecular weight and heteroatom identity (S vs. O) |
|---|---|
| Target Compound Data | C14H15NS, MW 229.34 g/mol, thiophene ring (sulfur) |
| Comparator Or Baseline | N-cinnamyl-N-(2-furylmethyl)amine: C14H15NO, MW 213.27 g/mol, furan ring (oxygen) |
| Quantified Difference | MW increase of 16.07 g/mol (7.5%); predicted lipophilicity increase ~0.5–1.0 log units |
| Conditions | Theoretical prediction based on heterocycle fragment contribution rules (no experimental logP data available) |
Why This Matters
The thiophene sulfur imparts distinct electronic and steric properties that affect membrane permeability, protein binding, and metabolic stability; a furan analog cannot reproduce these parameters, making it unsuitable as a substitute in biological assays.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
